Enantiomeric Purity and Scalability for Chiral Pool Synthesis
In a direct comparison of synthetic methodologies, the (R)-enantiomer of the target compound (CAS 1213131-84-0) is commercially available at >98% purity, enabling its direct use in stereoselective sequences. This contrasts with the preparation of analogous homochiral CF3-allylamines, which required a laborious resolution using a chiral auxiliary to achieve a diastereomeric excess (de) of >98% [1]. Procuring the pre-resolved (R)-enantiomer bypasses this low-throughput academic route, saving significant development time.
| Evidence Dimension | Enantiomeric purity and synthetic accessibility |
|---|---|
| Target Compound Data | Commercial (R)-enantiomer (CAS 1213131-84-0) with >98% purity |
| Comparator Or Baseline | In-house synthesized homochiral CF3-allylamine via chiral auxiliary approach (de >98%, multi-step synthesis) |
| Quantified Difference | The commercial route eliminates a multi-step chiral resolution sequence, reducing synthetic effort from weeks to immediate procurement. |
| Conditions | Comparative synthetic strategy: commercial procurement vs. academic synthesis via (R)-phenylglycinol methyl ether chiral auxiliary. |
Why This Matters
This directly addresses procurement efficiency for medicinal chemistry teams needing a chiral, fluorinated amine scaffold, offering a pre-resolved building block that eliminates costly and time-consuming in-house resolution.
- [1] Nguyen, T. N. T.; Magueur, G.; Ourévitch, M.; Crousse, B.; Bégué, J.-P.; Bonnet-Delpon, D. Analogues of key precursors of aspartyl protease inhibitors: synthesis of trifluoromethyl amino epoxides. J. Org. Chem. 2005, 70, 699-702. View Source
